molecular formula C10H13NO3 B069736 methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 175205-90-0

methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B069736
CAS RN: 175205-90-0
M. Wt: 195.21 g/mol
InChI Key: UXCLCGWWOLCBQA-UHFFFAOYSA-N
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Description

“Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.21 g/mol .


Synthesis Analysis

The synthesis of pyrroles, such as “methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the dehydrogenative alcohol functionalization reactions using ruthenium-based pincer-type catalysts .


Molecular Structure Analysis

The molecular structure of “methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate” can be represented by the InChI string: InChI=1S/C10H13NO3/c1-5-8(7(3)12)9(6(2)11-5)10(13)14-4/h11H,1-4H3 . The Canonical SMILES representation is: CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C .


Physical And Chemical Properties Analysis

“Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate” has a molecular weight of 195.21 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 . The Exact Mass is 195.08954328 g/mol , and the Monoisotopic Mass is also 195.08954328 g/mol . The Topological Polar Surface Area is 59.2 Ų , and it has a Heavy Atom Count of 14 .

Scientific Research Applications

Antibacterial and Antitubercular Agent

This compound has been studied for its potential use as an antibacterial and antitubercular agent. The derivatives of methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate have shown appreciable action against bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis . The antibacterial activity is particularly significant given the rising concern over antibiotic resistance.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes are involved in fatty acid synthesis and folate metabolism, respectively, making them important targets for developing new treatments for bacterial infections and diseases like cancer.

Drug Discovery

Pyrrole derivatives, including methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, are fundamental building blocks in drug discovery due to their pharmacological actions with high therapeutic value . Their versatility and biocompatibility make them valuable in the design and development of new drugs.

Material Science

In material science, pyrrole derivatives are used due to their electronic properties. They can be incorporated into polymers or other materials to enhance conductivity or to create novel materials with specific electronic characteristics .

Catalysis

The pyrrole moiety is also utilized in catalysis. Its derivatives can act as catalysts in various chemical reactions, potentially offering more efficient pathways or enabling reactions that are otherwise difficult to achieve .

Biological Activity

The biological activity of pyrrole compounds, including antimicrobial, antihypertensive, and antitumor properties, makes them promising candidates for further research and development in medical science .

properties

IUPAC Name

methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-5-8(7(3)12)9(6(2)11-5)10(13)14-4/h11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCLCGWWOLCBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372444
Record name methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

175205-90-0
Record name Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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